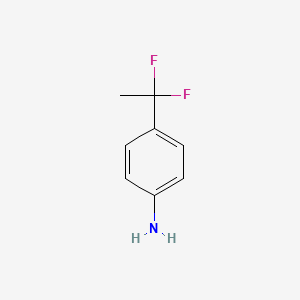

4-(1,1-Difluoroethyl)aniline

Vue d'ensemble

Description

4-(1,1-Difluoroethyl)aniline is an organic compound with the molecular formula C8H9F2N. It is also known by the names 4-(1,1-Difluoroethyl)benzenamine and α,α-Difluoro-p-toluidine. This compound belongs to the aniline family, which are derivatives of benzene containing a primary amino group (-NH2) attached to one of the carbon atoms in the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the reaction of aniline with 1,1-difluoroethane under specific conditions to achieve the desired substitution . The reaction conditions often require a catalyst and controlled temperature to ensure the selective formation of the product.

Industrial Production Methods

Industrial production of 4-(1,1-Difluoroethyl)aniline may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process typically includes steps for purification and quality control to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,1-Difluoroethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Applications De Recherche Scientifique

Organic Chemistry

4-(1,1-Difluoroethyl)aniline serves as a crucial building block in organic synthesis. It participates in various chemical reactions, including:

- Nucleophilic Substitution : The difluoroethyl group enhances reactivity, allowing for the formation of more complex molecules.

- Electrophilic Aromatic Substitution : The presence of the aniline moiety facilitates reactions that lead to substituted aromatic compounds.

Pharmacology

In pharmacological research, this compound is utilized in the synthesis of bioactive compounds. Notably:

- Piperidine Derivatives : It is employed in the synthesis of piperidine derivatives, which are essential in drug design due to their presence in various pharmaceutical classes and alkaloids. These derivatives exhibit a range of pharmacological activities, contributing to the development of new medications .

Material Science

The compound is significant in material science applications:

- Polymer Synthesis : It acts as a building block for creating novel polymers with enhanced properties such as thermal stability and unique electronic characteristics. The incorporation of this compound into polymer matrices can lead to materials with improved resistance to environmental stressors .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent:

- Chromatographic Methods : It aids in the identification and quantification of substances through techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its use helps achieve accurate analytical results critical for research and quality control .

Biochemistry

The compound plays a role in biochemistry by:

- Studying Enzyme-Substrate Interactions : It is used to mimic or interfere with natural biochemical processes, providing insights into enzyme mechanisms and metabolic pathways .

Environmental Science

Research involving this compound focuses on its environmental impact:

- Pollutant Degradation Studies : The compound is examined for its reactivity and breakdown products in environmental samples to assess its ecological footprint. Such studies inform the management of chemical pollutants and the design of environmentally friendly synthetic routes .

Case Study 1: Synthesis of Piperidine Derivatives

In a study published in the Journal of Organic Chemistry, researchers synthesized several piperidine derivatives using this compound. The derivatives were evaluated for their biological activity against various targets, demonstrating significant potential for drug development .

Case Study 2: Environmental Impact Assessment

A study focused on the degradation pathways of this compound in wastewater treatment systems showed that it could be effectively broken down by specific microbial communities. This finding supports its potential use in designing eco-friendly chemical processes .

Mécanisme D'action

The mechanism of action of 4-(1,1-Difluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity, receptor binding, or other biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(1,1-Difluoroethyl)benzenamine

- α,α-Difluoro-p-toluidine

- 4-Fluoroaniline

- 4-Chloroaniline

Uniqueness

4-(1,1-Difluoroethyl)aniline is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties compared to other aniline derivatives.

Activité Biologique

4-(1,1-Difluoroethyl)aniline is an organic compound characterized by a para-substituted aniline structure with a difluoroethyl group. Its chemical formula is C₈H₉F₂N. The unique electronic properties imparted by the difluoroethyl substituent can influence its biological interactions, making it a compound of interest in medicinal chemistry and toxicology.

The difluoroethyl group enhances the compound's lipophilicity and alters its electronic characteristics, which can affect its reactivity with biological molecules. This modification may lead to varied interactions with enzymes, receptors, and other biomolecules.

Synthesis and Mechanistic Studies

Research has explored various synthetic methods for difluoroalkylation of anilines, including photoinduced strategies that utilize Eosin Y as a photocatalyst. These methods have shown promising yields and selectivity when applied to electronically rich anilines, indicating potential pathways for the synthesis of this compound and related compounds .

Toxicity Studies

A study evaluating the toxicity of substituted anilines, including this compound, on aquatic organisms revealed that this compound exhibits varying levels of toxicity. The sensitivity of different organisms to anilines was assessed using endpoints such as growth rate and photosynthetic activity. Results indicated that this compound could potentially affect microalgal species like Pseudokirchneriella subcapitata, although specific data on this compound's toxicity remains limited .

Interaction with Biological Molecules

The presence of the difluoroethyl group is hypothesized to modulate interactions with biological targets. For instance, compounds with similar structures have been shown to interact with calcium-activated chloride channels and exhibit antifungal activity. This suggests that this compound could also possess bioactive properties worth investigating further .

Case Studies

While specific case studies on this compound are sparse, related research highlights the importance of fluorinated compounds in drug design. For example, halogenated derivatives have been associated with enhanced binding affinities in medicinal applications. The unique properties of difluorinated compounds like this compound could lead to novel therapeutic agents targeting various biological pathways.

Comparative Analysis

To better understand the implications of this compound's structure on its biological activity, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Difluoromethylaniline | Aniline with a difluoromethyl group | Stronger electron-withdrawing effect than difluoroethyl |

| 3-(1,1-Difluoroethyl)aniline | Difluoroethyl group at the meta position | Different regioselectivity affecting reactivity |

| 4-Chloro-3-(1,1-difluoroethyl)aniline | Contains a chlorine substituent | Chlorine’s electronegativity influences reactivity |

This table illustrates how variations in substituents can lead to different biological activities and toxicological profiles.

Propriétés

IUPAC Name |

4-(1,1-difluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKSZIKBHBCDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.